3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C21H19ClN2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Chlorination: Introduction of the chlorine atom at the 3-position of the benzothiophene ring.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They often involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors for cyclization and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of pain and inflammation due to its interaction with specific receptors.
Biological Research: The compound is used to investigate the mechanisms of receptor activation and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as receptors in the nervous system. It acts as an antagonist, blocking the activation of these receptors and thereby modulating pain and inflammation pathways . The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[4-chloro-2-[[(4-methyl-1-piperazinyl)carbonyl]phenyl]-1-benzothiophene-2-carboxamide: Similar in structure but with different substituents, leading to variations in biological activity.
4-chloro-2-(1-piperidinylcarbonyl)pyridine: Another compound with a piperidinylcarbonyl group, used in different applications.
Uniqueness
3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with specific receptors makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S/c22-18-16-6-2-3-7-17(16)27-19(18)20(25)23-15-10-8-14(9-11-15)21(26)24-12-4-1-5-13-24/h2-3,6-11H,1,4-5,12-13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDPYOFDFUKRMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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